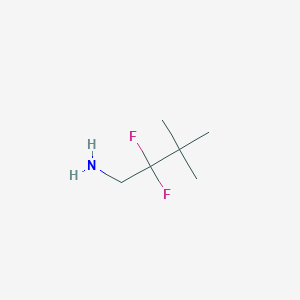
2,2-Difluoro-3,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a primary amine group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3,3-dimethylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropropane and 3,3-dimethylbutan-1-ol.
Amination: The final step involves the conversion of the intermediate to the amine using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2,2-Difluoro-3,3-dimethylbutan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.
Materials Science: The compound is utilized in the design of novel materials with unique properties, such as fluorinated polymers and surfactants.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and dipole interactions. This leads to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobutane: Lacks the amine group, making it less reactive in certain chemical reactions.
3,3-Dimethylbutan-1-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2-Difluoro-3,3-dimethylpentan-1-amine: Has an additional carbon in the backbone, altering its steric and electronic properties.
Uniqueness
2,2-Difluoro-3,3-dimethylbutan-1-amine is unique due to the presence of both fluorine atoms and a primary amine group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in the synthesis of complex molecules and the study of fluorine’s effects in organic chemistry.
Properties
Molecular Formula |
C6H13F2N |
|---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
2,2-difluoro-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-5(2,3)6(7,8)4-9/h4,9H2,1-3H3 |
InChI Key |
OFSKHYWHXLXZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13283534.png)
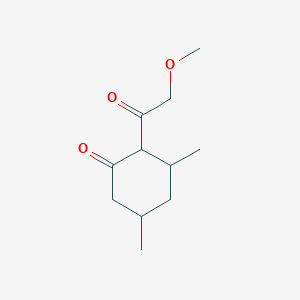
![2,3-dihydro-1H-pyrrolo[3,4-b]quinoline](/img/structure/B13283543.png)
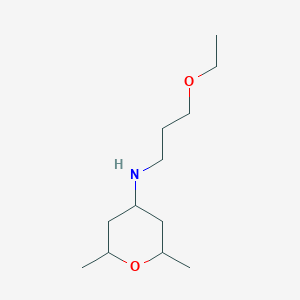
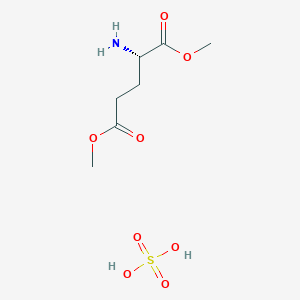
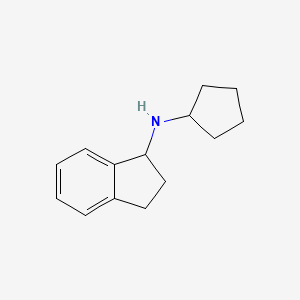
![(2R)-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13283561.png)

![2-[(1-Cyclohexylethyl)amino]propane-1,3-diol](/img/structure/B13283586.png)
![2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride](/img/structure/B13283588.png)
![N-[2-(Piperidin-1-yl)ethyl]cyclobutanamine](/img/structure/B13283596.png)
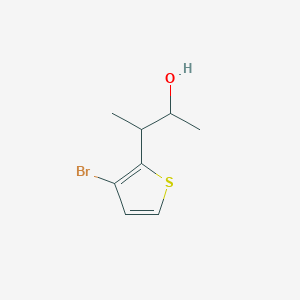
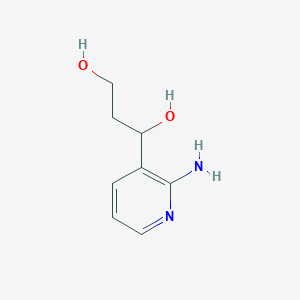
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13283607.png)
